molecular formula C8H7ClN2 B3043875 5-(Chloromethyl)-1H-indazole CAS No. 944904-22-7

5-(Chloromethyl)-1H-indazole

Cat. No. B3043875
CAS RN: 944904-22-7
M. Wt: 166.61
InChI Key: MINWBKTYJNPQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-1H-indazole is a chemical compound that belongs to the family of indazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

1. Biological Evaluation in Medicinal Chemistry

5-(Chloromethyl)-1H-indazole derivatives have been investigated for their biological activities. Rooney et al. (2014) discovered that indazole compounds serve as antagonists of the transient receptor potential A1 (TRPA1) ion channel, which is significant for developing pain relief medication. These derivatives showed robust activity in vivo in rodent models of inflammatory pain (Rooney et al., 2014).

2. Indazole Derivatives as Monoamine Oxidase Inhibitors

Tzvetkov et al. (2014) identified indazole and indole-carboxamides as highly potent and selective inhibitors of monoamine oxidase B (MAO-B). These findings are crucial for treatments targeting neurological disorders such as Parkinson's disease (Tzvetkov et al., 2014).

3. Pharmacological Properties and Synthesis

Mal et al. (2022) provided a comprehensive review of the chemistry and biological activities of indazole derivatives. They highlighted their use in treating various cancers, chronic inflammation, and other conditions (Mal et al., 2022).

4. Material Science Applications

Kang et al. (2014) explored the application of 5-Hydroxy-1H-indazole as an effective additive in lithium-ion batteries. It significantly improved the cycling performance of the batteries, demonstrating its potential in energy storage technologies (Kang et al., 2014).

5. Antimicrobial and Antifungal Properties

Panda et al. (2022) investigated the impact of indazole scaffold as an antibacterial and antifungal agent. Their study underscores the potential of indazole derivatives in combating various bacterial and fungal infections (Panda et al., 2022).

6. Novel Synthesis Methods

Ye et al. (2013) developed a novel protocol for the C-3 arylation of indazoles, demonstrating the practicality of synthesizing structurally complex molecules for pharmaceutical applications (Ye et al., 2013).

properties

IUPAC Name

5-(chloromethyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINWBKTYJNPQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCl)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-1H-indazole
Reactant of Route 2
5-(Chloromethyl)-1H-indazole
Reactant of Route 3
Reactant of Route 3
5-(Chloromethyl)-1H-indazole
Reactant of Route 4
Reactant of Route 4
5-(Chloromethyl)-1H-indazole
Reactant of Route 5
Reactant of Route 5
5-(Chloromethyl)-1H-indazole
Reactant of Route 6
Reactant of Route 6
5-(Chloromethyl)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.